molecular formula C13H16N6O2S B5775533 3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide

3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide

Cat. No. B5775533
M. Wt: 320.37 g/mol
InChI Key: WDNZDTLYPJYNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide, also known as MPTBC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPTBC is a thioamide derivative of tetrazole, and its unique molecular structure has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide has also been found to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activity. 3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide has also been found to inhibit the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, its complex synthesis method and limited solubility in water can pose challenges for researchers. Additionally, the lack of in vivo studies on 3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide limits its potential for clinical applications.

Future Directions

Future research on 3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide should focus on elucidating its mechanism of action and identifying its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, the development of new synthesis methods for 3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide and its derivatives could lead to the discovery of more potent and selective compounds for scientific research.

Synthesis Methods

The synthesis of 3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide involves a series of chemical reactions starting from 3-methoxybenzoyl chloride and 2-propyl-2H-tetrazole-5-thiol. The reaction involves the use of various reagents and catalysts, and the final product is obtained after several purification steps. The synthesis of 3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

3-methoxy-N-[(2-propyltetrazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S/c1-3-7-19-17-12(16-18-19)15-13(22)14-11(20)9-5-4-6-10(8-9)21-2/h4-6,8H,3,7H2,1-2H3,(H2,14,15,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNZDTLYPJYNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide

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